GSK9311 is a chemical compound classified as a bromodomain inhibitor, specifically targeting bromodomain and extraterminal domain-containing proteins. These proteins are involved in regulating gene expression and are implicated in various diseases, including cancer. GSK9311 has garnered attention for its potential therapeutic applications in oncology and other fields of medicine.
GSK9311 is identified by its chemical formula and has an exact mass of 437.24 g/mol. It falls under the category of small molecule inhibitors, specifically designed to interfere with protein-protein interactions mediated by bromodomains, which recognize acetylated lysines on histones and non-histone proteins.
The synthesis of GSK9311 involves several steps typically found in organic synthesis. While specific details about the synthesis pathway are proprietary, the general approach includes:
The molecular structure of GSK9311 can be represented in various ways, including two-dimensional (2D) and three-dimensional (3D) models. The structure showcases multiple functional groups that contribute to its activity as a bromodomain inhibitor.
GSK9311 participates in several chemical reactions primarily related to its mechanism of action as a bromodomain inhibitor. Its interactions with target proteins involve:
The mechanism of action for GSK9311 involves:
GSK9311 has significant potential applications in scientific research, particularly in:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: